1-Hexadecanesulfonic acid, sodium salt
Overview
Description
Synthesis Analysis
The synthesis of 1-Hexadecanesulfonic acid, sodium salt, and related compounds involves efficient catalytic processes. For instance, 1-Hexanesulphonic acid sodium salt has been used as a catalyst for the green synthesis of alpha-aminophosphonates under solvent-free conditions and ultrasound irradiation, demonstrating the compound's utility in facilitating chemical reactions with good to excellent yields (Niralwad, Shingate, & Shingare, 2010). Similarly, it promoted the one-pot synthesis of amidoalkyl naphthols under microwave irradiation, showcasing its role in enhancing reaction efficiency and selectivity (Niralwad, Shingate, & Shingare, 2011).
Molecular Structure Analysis
Molecular structure analysis of compounds related to 1-Hexadecanesulfonic acid, sodium salt, involves detailed examination of their crystalline forms and molecular arrangements. For example, the crystal and molecular structures of certain phosphonic acid derivatives and their sodium salts have been elucidated, providing insights into the geometric configurations and interactions at the molecular level (Yang et al., 1997).
Chemical Reactions and Properties
The chemical reactivity of 1-Hexadecanesulfonic acid, sodium salt, facilitates various organic transformations. This includes its role in the synthesis of bis(indol-3-yl)methanes using ultrasound irradiation in water, indicating its potential in promoting eco-friendly synthetic routes with high yields (Joshi, Mandhane, Diwakar, & Gill, 2010).
Physical Properties Analysis
The physical properties of 1-Hexadecanesulfonic acid, sodium salt, including its behavior in solution and phase behavior, have been studied to understand its interaction with other substances and its stability under various conditions. For instance, its molecular aggregates have been examined through light scattering and microscopy, revealing insights into its polydispersity and aggregate sizes (Moroi, Katsuura, Kaibara, & Saito, 1995).
Scientific Research Applications
Catalyst for Green Synthesis : It is an efficient catalyst for the green synthesis of alpha-aminophosphonates under solvent-free conditions and ultrasound irradiation at ambient temperature, providing clean conversion and greater selectivity (Niralwad, Shingate, & Shingare, 2010).
Modified Electrode Material : As a surfactant modified carbon paste electrode (HDSNa-CPE), it shows improved analytical performance in the electroanalysis of pharmacological analytes compared to conventional carbon paste electrodes (Digua, Kauffmann, & Khodari, 1994).
Study of Molecular Aggregates : This compound has been used to study molecular aggregates in a hexadecanesulfonic acid-water system, utilizing techniques like quasi-elastic light scattering and electron microscopy (Moroi, Katsuura, Kaibara, & Saito, 1995).
Synthesis of 1,3,5-Trioxane : Research indicates its role in the synthesis of 1,3,5-trioxane, where organic salts like hexadecanesulfonic acid sodium salt significantly impact yield and catalytic activity (Yin, Hu, & Wang, 2016).
Synthesis of Bis(indol-3-yl)methanes : Utilized as a catalyst for the green synthesis of bis(indol-3-yl)methanes, it facilitates reactions in water using ultrasound irradiation, highlighting its environmental and economic advantages (Joshi, Mandhane, Diwakar, & Gill, 2010).
Development of Ion-Selective Membranes : In a study, the sodium salt of benzenesulfonic acid is used for the synthesis of new compounds with potential for ion-transport channels in membranes (Zhu, Scherbina, Bakirov, Gorzolnik, Chvalun, Beginn, & Möller, 2006).
Fluorescent Ink for Anti-Counterfeiting : 1,3,6,8-Pyrenesulfonic acid sodium salt was synthesized for use as a fluorescent ink in anti-counterfeiting applications, demonstrating its utility in creating water-soluble invisible inks (Chen, Hu, Zhang, Zhang, Huang, Ren, Zou, Ding, Liu, & Li, 2018).
Purification of 4-Hydroxy-1-Naphthalenesulfonic Acid : The sodium salt of 4-hydroxy-1-naphthalenesulfonic acid was purified using high-speed counter-current chromatography, highlighting its role in producing pure reference materials for analytical methods (Weisz & Ito, 2008).
Calorimetric Characterization : The compound was characterized calorimetrically to understand its phase behavior in aqueous systems, providing insights into its physical properties (Kallay, Hrust, & Moroi, 1990).
Lyotropic and Interfacial Behavior Study : The sodium salt of N,N'-hexane-bis (1-dodecen-1-ylsuccinamic acid), an anionic dimeric (gemini) surfactant, showed unique lyotropic phases and interfacial behavior, demonstrating its potential for varied applications (Dix & Gilblas, 2006).
Safety And Hazards
properties
IUPAC Name |
sodium;hexadecane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGBYKXZVCIZRN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6140-88-1 (Parent) | |
Record name | Sodium cetylsulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015015813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6065842 | |
Record name | 1-Hexadecanesulfonic acid, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | 1-Hexadecanesulfonic acid, sodium salt | |
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Product Name |
1-Hexadecanesulfonic acid, sodium salt | |
CAS RN |
15015-81-3 | |
Record name | Sodium cetylsulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015015813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexadecanesulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexadecanesulfonic acid, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hexadecane-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM CETYLSULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK4E885P15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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